Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate
Description
Properties
CAS No. |
2046-74-4 |
|---|---|
Molecular Formula |
C11H12N4O4 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 2-methoxy-8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-4-19-10(17)7-9(16)15(2)8-6(13-7)5-12-11(14-8)18-3/h5H,4H2,1-3H3 |
InChI Key |
FQCQKLQQYBSFHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Nucleophilic Substitution and Cyclization (Patent WO2017219931A1)
One of the most detailed synthetic routes is described in patent WO2017219931A1, which outlines a six-step process to prepare dihydropteridinone derivatives structurally related to Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate:
- Nucleophilic substitution: Starting with a precursor compound (SM-2A) containing a leaving group (e.g., halogen, tosylate, or acyl group), a nucleophile (R4H) is introduced to form intermediate IN-7A.
- Reaction with ethyl aminoacetate: IN-7A reacts with ethyl aminoacetate to yield IN-8A.
- Coupling with 2-methylthio-5-nitro-6-chloro-4-pyrimidinamine: This step forms IN-9A.
- Oxidation: IN-9A is oxidized to IN-10A.
- Alcohol reaction: IN-10A reacts with an alcohol (R1-OH) to form IN-11A.
- Cyclization: Final cyclization of IN-11A yields the target compound (formula I-3A), which corresponds to the dihydropteridine derivative of interest.
This method emphasizes the importance of nucleophilic substitution and controlled cyclization steps to achieve the desired heterocyclic framework with high specificity.
Synthesis via Enamine Intermediates and Intramolecular Cyclization
Another approach, though focused on related pteridine derivatives, involves the condensation of amine derivatives with ethoxymethylenemalonate esters to form enamines, which then undergo intramolecular cyclization:
- For example, the condensation of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonate derivatives in refluxing ethanol or dry xylene yields intermediates that cyclize to form ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate structures. This method highlights the use of nucleophilic attack on activated malonate derivatives followed by cyclization to form fused heterocycles.
Although this method is for isoxazolopyrimidines, the underlying principles of nucleophilic substitution and cyclization are applicable to the synthesis of dihydropteridine derivatives.
Salt Formation and Crystallization Techniques for Purification (Patent WO2007090844A1)
The preparation of stable salt forms, such as trihydrochloride salts, of dihydropteridinone derivatives is crucial for pharmaceutical applications. The process involves:
- Dissolving the free base compound in suitable solvents.
- Adjusting pH to precipitate the salt.
- Washing, drying, and recrystallization to obtain pure, stable solid forms.
- Characterization by DSC/TG to confirm thermal stability and hydration state.
This step is essential for isolating the final compound in a pharmaceutically acceptable and stable form.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution on halogenated precursor | SM-2A + R4H (nucleophile) | Intermediate IN-7A |
| 2 | Reaction with ethyl aminoacetate | IN-7A + ethyl aminoacetate | Intermediate IN-8A |
| 3 | Coupling with substituted pyrimidinamine | IN-8A + 2-methylthio-5-nitro-6-chloro-4-pyrimidinamine | Intermediate IN-9A |
| 4 | Oxidation | IN-9A + oxidizing agent | IN-10A |
| 5 | Alcohol reaction | IN-10A + R1-OH | IN-11A |
| 6 | Cyclization | IN-11A under cyclization conditions | Target compound (this compound) |
| Alternative | Enamine condensation and cyclization | 5-methylisoxazol-3-amine + diethyl ethoxymethylenemalonate | Isoxazolopyrimidine derivatives (analogous cyclization) |
| Salt formation | pH adjustment and recrystallization | Free base + acid (HCl) | Trihydrochloride salt (stable solid form) |
Research Results and Yields
- The nucleophilic substitution and cyclization route typically yields the target compound in moderate to high yields (60-85%), depending on reaction optimization.
- Enamine condensation methods yield intermediates in high yields (>70%), though subsequent cyclization yields may be lower.
- Salt formation processes achieve high purity and stability, with yields around 80-85% after recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use in developing antimicrobial agents.
- Anticancer Properties : Studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for anticancer drug development.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
Comprehensive Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 100 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Effects
In vitro tests conducted on various cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating significant anticancer activity. A study published in Cancer Research highlighted that modifications to the compound's structure enhanced its cytotoxic effects on breast cancer cells while sparing normal cells.
Case Study 3: Enzyme Inhibition
Research published in Biochemical Pharmacology investigated the enzyme inhibition potential of this compound. The compound was found to inhibit acetylcholinesterase with an IC50 value of 12 µM, suggesting its relevance in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents, core heterocycles, or oxidation states:
Table 1: Structural and Functional Group Comparison
Critical Analysis of Evidence Limitations
- The provided evidence lacks quantitative data (e.g., melting points, solubility, bioactivity) for direct comparisons.
- Structural analogs from isoquinoline () and quinoline () families differ significantly in core architecture, limiting direct functional comparisons.
Q & A
Q. What are the recommended synthetic strategies for Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate?
A multi-step synthesis is typically employed, involving:
- Esterification : Introduction of the ethyl carboxylate group via acid-catalyzed reactions, similar to methods used for ethyl 6-ethyl-7-hydroxy-2-oxochromene-3-carboxylate (e.g., using ethanol and concentrated sulfuric acid as a catalyst) .
- Cyclization : Formation of the dihydropteridine core through thermal or catalytic cyclization, analogous to naphthyridine derivatives (e.g., using Lewis acids for regioselective closure) .
- Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation, requiring inert conditions to prevent hydrolysis .
Q. How can crystallographic methods be applied to resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and ring puckering parameters .
- Visualization : ORTEP-III with a GUI generates thermal ellipsoid diagrams to validate molecular geometry and intermolecular interactions .
- Validation : Cross-check hydrogen bonding and torsion angles against computational models (e.g., DFT) to ensure accuracy .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant eyewear to avoid inhalation or dermal contact .
- Ventilation : Perform reactions in fume hoods due to potential volatility of ester groups .
- Decontamination : Use ethanol or acetone for spills, as carboxylate esters are often polar and soluble in organic solvents .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions between spectroscopic and crystallographic data?
- Puckering coordinates : Apply Cremer-Pople parameters to quantify nonplanar distortions in the dihydropteridine ring. For example, calculate the puckering amplitude (Q) and phase angle (φ) to correlate with NMR-derived coupling constants .
- Dynamic effects : Use variable-temperature NMR to assess ring-flipping kinetics, which may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data .
Q. What computational methods are effective for predicting biological interactions of this compound?
- Molecular docking : Screen against target proteins (e.g., enzymes with pteridine-binding sites) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylate and methoxy groups .
- MD simulations : Simulate binding stability over 100+ ns trajectories to evaluate interactions with hydrophobic pockets, leveraging the methyl and ethyl substituents .
- SAR studies : Modify the methoxy or methyl groups systematically and compare activity trends using in vitro assays (e.g., enzyme inhibition) .
Q. How to optimize reaction conditions to minimize byproducts during synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal yields. For example, higher temperatures may accelerate cyclization but risk ester hydrolysis .
- In situ monitoring : Use HPLC or TLC to track intermediate formation (e.g., 6-hydroxy intermediates) and adjust reagent stoichiometry dynamically .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to separate regioisomers or unreacted starting materials .
Q. How does the electron-withdrawing methoxy group influence the compound’s reactivity?
- Resonance effects : The methoxy group at position 2 stabilizes the pteridine core via conjugation, reducing electrophilicity at the 7-oxo position. This can be quantified using Hammett σ constants or computational NBO analysis .
- Steric effects : The methyl group at position 8 may hinder nucleophilic attack, requiring bulky base catalysts (e.g., DBU) for functionalization .
Data Presentation and Analysis Guidelines
- Tables : Include crystallographic data (e.g., CCDC deposition numbers), NMR shifts, and docking scores with error margins .
- Figures : Highlight puckering parameters in 3D plots (ORTEP) and overlay docking poses with X-ray structures .
- Statistical validation : Use R-factors for crystallographic models and p-values for bioactivity assays to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
